molecular formula C8H6O3 B14067366 4H-1,3-Benzodioxin-2-one CAS No. 112055-31-9

4H-1,3-Benzodioxin-2-one

Cat. No.: B14067366
CAS No.: 112055-31-9
M. Wt: 150.13 g/mol
InChI Key: VBHGUFRETGTKIP-UHFFFAOYSA-N
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Description

4H-1,3-Benzodioxin-2-one is an organic compound belonging to the class of benzodioxins It is characterized by a dioxin ring fused to a benzene ring, with a ketone functional group at the second position

Synthetic Routes and Reaction Conditions:

    Iodocyclization Method: One of the primary methods for synthesizing this compound involves the iodocyclization of t-butyl 2-vinylphenyl carbonates. This reaction is carried out in the presence of iodine and sodium hydrogencarbonate, yielding 4-iodomethyl-4H-1,3-benzodioxin-2-one derivatives.

    Salicylic Acid and Acetylenic Esters Method: Another approach involves the direct synthesis from salicylic acids and acetylenic esters.

Industrial Production Methods:

  • Industrial production methods for this compound typically involve large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

  • Major products from these reactions include various substituted benzodioxinones, which can be further functionalized for specific applications.

Scientific Research Applications

4H-1,3-Benzodioxin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-1,3-Benzodioxin-2-one and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, some derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

    1,3-Benzodioxane: Similar in structure but lacks the ketone functional group at the second position.

    1,3-Benzodioxole: Contains a dioxole ring instead of a dioxin ring.

    1,3-Benzoxathiin: Contains a sulfur atom in place of one of the oxygen atoms in the dioxin ring.

Uniqueness:

Properties

CAS No.

112055-31-9

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

IUPAC Name

4H-1,3-benzodioxin-2-one

InChI

InChI=1S/C8H6O3/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-4H,5H2

InChI Key

VBHGUFRETGTKIP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2OC(=O)O1

Origin of Product

United States

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